

Application Notes and Protocols for In-Vivo Imaging of DB-10

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Compound of Interest

Compound Name: DB-10

Cat. No.: B15613165

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Introduction

DB-10 is a novel therapeutic agent under investigation for its potential in targeted cancer therapy. Understanding its in-vivo pharmacokinetics, biodistribution, and target engagement is crucial for its clinical development. This document provides detailed application notes and protocols for tracking **DB-10** in preclinical models using various in-vivo imaging techniques, including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Optical Imaging.

Positron Emission Tomography (PET) Imaging

PET is a highly sensitive imaging modality that allows for the quantitative assessment of the biodistribution of radiolabeled molecules.^{[1][2][3]} For PET imaging of **DB-10**, the molecule must be labeled with a positron-emitting radionuclide.

Quantitative Data Summary: Biodistribution of [¹⁸F]**DB-10** in a Xenograft Mouse Model

Organ/Tissue	Percent Injected Dose per Gram (%ID/g) at 1h Post-Injection	Percent Injected Dose per Gram (%ID/g) at 4h Post-Injection
Blood	2.5 ± 0.4	0.8 ± 0.2
Tumor	5.8 ± 1.2	7.2 ± 1.5
Muscle	1.2 ± 0.3	0.9 ± 0.2
Liver	15.2 ± 2.5	10.5 ± 1.8
Kidneys	8.9 ± 1.5	4.3 ± 0.9
Lungs	3.1 ± 0.6	1.5 ± 0.4
Spleen	2.8 ± 0.5	1.9 ± 0.4
Brain	0.5 ± 0.1	0.3 ± 0.1

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocol: PET Imaging of [¹⁸F]DB-10

1. Radiolabeling of **DB-10** with Fluorine-18:

- Objective: To synthesize [¹⁸F]**DB-10** with high radiochemical purity and specific activity.
- Materials: **DB-10** precursor, [¹⁸F]Fluoride, Kryptofix 2.2.2, potassium carbonate, acetonitrile, water, HPLC system.
- Procedure:
 - Produce [¹⁸F]Fluoride using a cyclotron.
 - Azeotropically dry the [¹⁸F]Fluoride with acetonitrile in the presence of Kryptofix 2.2.2 and potassium carbonate.
 - Add the **DB-10** precursor to the dried [¹⁸F]Fluoride complex.
 - Heat the reaction mixture at 110°C for 15 minutes.

- Purify the resulting [^{18}F]**DB-10** using a semi-preparative HPLC system.
- Formulate the purified [^{18}F]**DB-10** in sterile saline for injection.
- Determine radiochemical purity and specific activity using analytical HPLC and a dose calibrator.

2. Animal Handling and Injection:

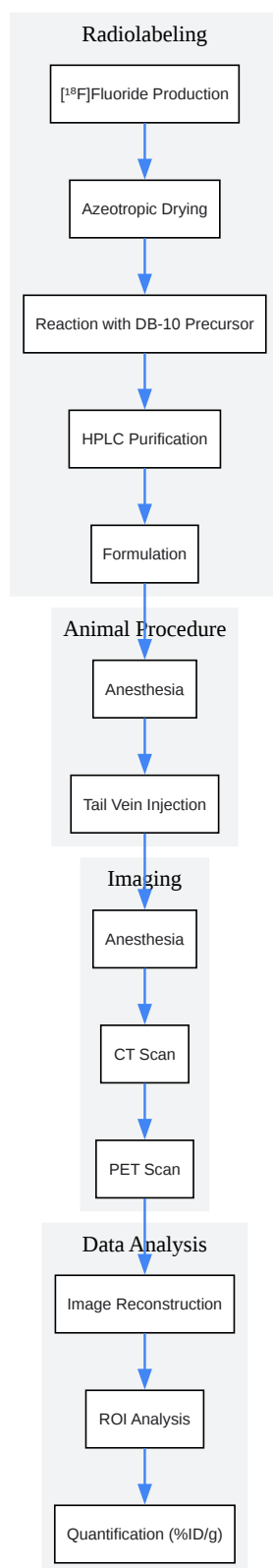
- Objective: To administer the radiotracer to the animal model.
- Materials: Tumor-bearing mice (e.g., BALB/c nude mice with xenografts), isoflurane anesthesia, sterile syringes.
- Procedure:
 - Anesthetize the mouse using 2% isoflurane in oxygen.
 - Administer approximately 5-10 MBq of [^{18}F]**DB-10** via a lateral tail vein injection.[\[4\]](#)
 - Record the exact injected dose and time of injection.

3. PET/CT Imaging:

- Objective: To acquire in-vivo images of [^{18}F]**DB-10** distribution.
- Materials: Preclinical PET/CT scanner.
- Procedure:
 - At desired time points post-injection (e.g., 1 and 4 hours), anesthetize the mouse.
 - Position the animal in the center of the PET/CT scanner's field of view.
 - Acquire a CT scan for anatomical co-registration and attenuation correction.
 - Acquire a static PET scan for 10-20 minutes.
 - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

4. Image Analysis and Quantification:

- Objective: To determine the uptake of [^{18}F]**DB-10** in various tissues.
- Procedure:
 - Co-register the PET and CT images.
 - Draw regions of interest (ROIs) on the CT images for various organs and the tumor.
 - Quantify the radioactivity concentration in each ROI from the PET images.
 - Calculate the %ID/g for each tissue.



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Workflow for PET imaging of $[^{18}\text{F}]\text{DB-10}$.

Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT is another nuclear imaging technique that can be used to track radiolabeled molecules. It typically uses radionuclides with longer half-lives than PET isotopes, allowing for imaging at later time points.

Quantitative Data Summary: Tumor-to-Muscle Ratios of [^{99m}Tc]DB-10

Time Post-Injection	Tumor-to-Muscle Ratio
4 hours	3.5 ± 0.6
24 hours	5.8 ± 0.9

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocol: SPECT Imaging of [^{99m}Tc]DB-10

1. Radiolabeling of DB-10 with Technetium-99m:

- Objective: To label **DB-10** with ^{99m}Tc.
- Materials: **DB-10** modified with a chelator (e.g., HYNIC), ^{99m}Tc-pertechnetate, stannous chloride, ancillary ligands (e.g., tricine, EDDA).
- Procedure:
 - Elute ^{99m}Tc-pertechnetate from a ⁹⁹Mo/^{99m}Tc generator.
 - To a vial containing the **DB-10**-chelator conjugate, add stannous chloride.
 - Add the ^{99m}Tc-pertechnetate and ancillary ligands.
 - Incubate at room temperature for 20 minutes.
 - Assess radiochemical purity by ITLC.

2. Animal Handling and Injection:

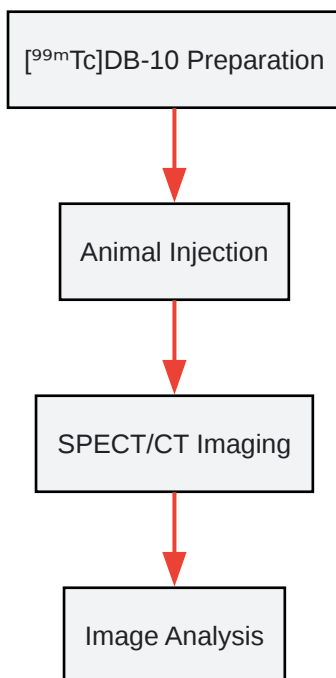
- Follow the same procedure as for PET imaging, injecting approximately 20-30 MBq of [^{99m}Tc]**DB-10**.

3. SPECT/CT Imaging:

- Objective: To acquire in-vivo images of [^{99m}Tc]**DB-10** distribution.
- Materials: Preclinical SPECT/CT scanner with low-energy, high-resolution (LEHR) collimators.
- Procedure:
 - At desired time points (e.g., 4 and 24 hours), anesthetize the mouse.
 - Position the animal on the scanner bed.
 - Acquire a CT scan.
 - Acquire a SPECT scan (e.g., 360° rotation, 64 projections, 30 seconds per projection).[\[5\]](#)
 - Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM with corrections for attenuation and scatter).[\[6\]](#)

4. Image Analysis and Quantification:

- Follow a similar procedure as for PET to determine tumor-to-muscle ratios.



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General workflow for SPECT imaging.

Magnetic Resonance Imaging (MRI)

MRI offers excellent soft-tissue contrast and high spatial resolution without the use of ionizing radiation.[3][7] To track **DB-10** with MRI, it can be conjugated to a contrast agent, such as a gadolinium chelate or a superparamagnetic iron oxide nanoparticle (SPION).[8][9][10][11]

Quantitative Data Summary: T1 Relaxation Rate (R1) in Tumor Tissue

Treatment Group	Pre-Contrast R1 (s ⁻¹)	Post-Contrast R1 (s ⁻¹) at 1h
Saline Control	1.2 ± 0.1	1.3 ± 0.1
DB-10-Gd	1.2 ± 0.2	2.5 ± 0.4

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocol: MRI of DB-10-Gd

1. Synthesis of **DB-10**-Gd Conjugate:

- Objective: To conjugate **DB-10** with a gadolinium-based contrast agent.
- Procedure: This will involve standard bioconjugation chemistry to link a Gd-DOTA or Gd-DTPA chelate to the **DB-10** molecule. The final product should be purified and characterized.

2. Animal Handling and Injection:

- Anesthetize the tumor-bearing mouse and administer a bolus of **DB-10**-Gd (e.g., 0.1 mmol/kg) via the tail vein.

3. MRI Acquisition:

- Objective: To acquire T1-weighted images and T1 maps.
- Materials: High-field preclinical MRI scanner (e.g., 7T or 9.4T).
- Procedure:
 - Position the anesthetized animal in the MRI scanner.
 - Acquire pre-contrast T1-weighted images and a T1 map using an appropriate pulse sequence (e.g., inversion recovery spin echo).
 - Inject the **DB-10**-Gd contrast agent.
 - Acquire post-contrast T1-weighted images and T1 maps at various time points.

4. Image Analysis:

- Objective: To quantify the change in T1 relaxation rate.
- Procedure:
 - Register the pre- and post-contrast images.
 - Draw ROIs on the tumor and surrounding muscle tissue.

- Calculate the mean R1 ($1/T_1$) value within the ROIs from the T1 maps.
- Determine the change in R1 (ΔR_1) post-contrast injection.



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Mechanism of MRI contrast enhancement by **DB-10-Gd**.

Optical Imaging

Optical imaging is a versatile and cost-effective technique for in-vivo imaging in small animals. [12][13][14] It includes fluorescence and bioluminescence imaging. For fluorescence imaging, **DB-10** can be labeled with a near-infrared (NIR) fluorophore.

Quantitative Data Summary: Fluorescence Intensity in Tumor

Time Post-Injection	Average Radiant Efficiency [(p/s/cm ² /sr)/(μW/cm ²)]
1 hour	$1.5 \times 10^8 \pm 0.3 \times 10^8$
6 hours	$4.2 \times 10^8 \pm 0.8 \times 10^8$
24 hours	$2.8 \times 10^8 \pm 0.5 \times 10^8$

Data are presented as mean \pm standard deviation (n=5 mice per group).

Experimental Protocol: Fluorescence Imaging of DB-10-NIR

1. Labeling of **DB-10** with a NIR Fluorophore:

- Objective: To conjugate **DB-10** with a NIR dye (e.g., Cy7, IRDye 800CW).

- Procedure: Use a commercially available NIR dye with a reactive group (e.g., NHS ester) to label an amine group on **DB-10**. Purify the conjugate using HPLC.

2. Animal Handling and Injection:

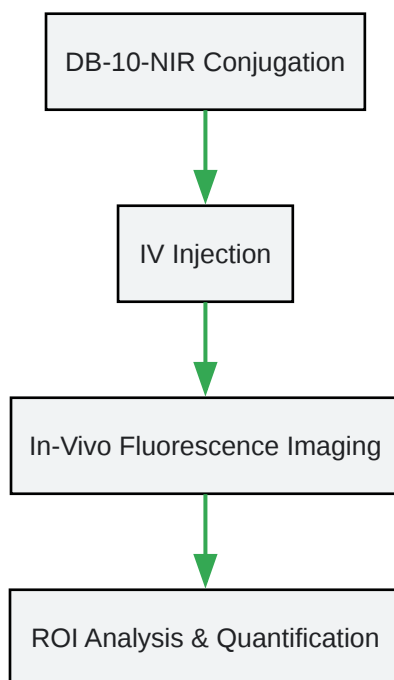
- Administer **DB-10**-NIR (e.g., 10 nmol) intravenously to tumor-bearing mice.

3. In-Vivo Fluorescence Imaging:

- Objective: To acquire whole-body fluorescence images.
- Materials: In-vivo imaging system (IVIS) with appropriate filters.
- Procedure:
 - Anesthetize the mice at various time points post-injection.
 - Place the mice in the imaging chamber.
 - Acquire fluorescence images using the appropriate excitation and emission filters for the chosen NIR dye.
 - Acquire a photographic image for anatomical reference.

4. Image Analysis:

- Objective: To quantify the fluorescence signal.
- Procedure:
 - Draw ROIs over the tumor and a background region.
 - Measure the average radiant efficiency in the ROIs.
 - Subtract the background signal from the tumor signal.



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